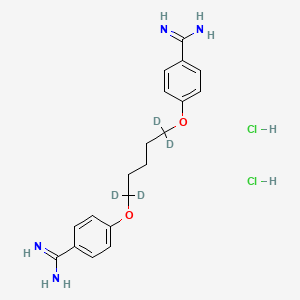

Pentamidine-d4 2HCl (pentane-1,1,5,5-d4)

Description

BenchChem offers high-quality Pentamidine-d4 2HCl (pentane-1,1,5,5-d4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentamidine-d4 2HCl (pentane-1,1,5,5-d4) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H26Cl2N4O2 |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)-1,1,5,5-tetradeuteriopentoxy]benzenecarboximidamide;dihydrochloride |

InChI |

InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H/i12D2,13D2;; |

InChI Key |

HWURPQUPKQFGJI-XQZXWLSLSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCC([2H])([2H])OC1=CC=C(C=C1)C(=N)N)OC2=CC=C(C=C2)C(=N)N.Cl.Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pentamidine-d4 Dihydrochloride: A Comprehensive Technical Guide on Chemical Properties, Analytical Applications, and Mechanistic Insights

Executive Summary

In the landscape of bioanalytical chemistry and drug development, the precise quantification of therapeutic agents in complex biological matrices is paramount. Pentamidine, a broad-spectrum antimicrobial agent used against Pneumocystis jirovecii, Trypanosoma brucei, and Leishmania species, presents unique pharmacokinetic challenges due to its high tissue distribution and protein binding[1].

To overcome these analytical hurdles, Pentamidine-d4 dihydrochloride (CAS: 1276197-32-0) was developed as a stable isotope-labeled internal standard (IS)[2],[3]. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a deep dive into the chemical properties, mechanistic pathways, and self-validating analytical methodologies associated with Pentamidine-d4 2HCl.

Chemical and Physical Properties

Pentamidine-d4 dihydrochloride is the deuterium-labeled analog of pentamidine dihydrochloride. The substitution of four hydrogen atoms with deuterium at the 1,1,5,5-positions of the pentane linker is a deliberate structural choice.

The Causality of Deuterium Placement: The carbon-deuterium (C-D) bond possesses a lower zero-point energy compared to the carbon-hydrogen (C-H) bond, making it significantly stronger (the kinetic isotope effect). By labeling the aliphatic carbon chain rather than the highly reactive amidine nitrogens, researchers ensure that the deuterium atoms do not undergo rapid hydrogen-deuterium exchange (HDX) when exposed to protic solvents or biological fluids. This guarantees a stable +4 Da mass shift during mass spectrometry, eliminating isotopic overlap with the native drug[2],[3].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of Pentamidine-d4 2HCl[2],,[3]:

| Property | Value |

| Chemical Name | Pentamidine-d4 2HCl (pentane-1,1,5,5-d4) |

| CAS Number | 1276197-32-0 |

| Molecular Formula | C19H22D4Cl2N4O2 |

| Molecular Weight | 417.37 g/mol |

| Monoisotopic Mass | 416.168 g/mol |

| Topological Polar Surface Area | 118 Ų |

| Purity | > 95% (Typically ≥99 atom % D) |

| Storage Conditions | 2°C to 8°C (Sealed, protected from light) |

Mechanism of Action: The Parent Compound

While Pentamidine-d4 2HCl is primarily utilized as an analytical standard, understanding the pharmacodynamics of the parent compound is essential for researchers designing efficacy or toxicity assays. Pentamidine operates via a multi-targeted mechanism that disrupts critical cellular functions in both protozoal pathogens and human tumor cells.

-

DNA Minor Groove Binding: Pentamidine features positively charged amidinium ions that are electrostatically drawn to the negatively charged phosphate backbone of DNA. It selectively binds to the minor groove at adenine-thymine (AT)-rich regions (runs of 5 or more AT base pairs), forming cross-links that halt DNA replication[1],[4].

-

Topoisomerase II Inhibition: The drug inhibits type II topoisomerase enzymes in the mitochondria of parasites, resulting in a broken, unreadable mitochondrial genome (kinetoplast DNA) and subsequent energy depletion[1],[5].

-

PRL Phosphatase Inhibition: Emerging oncological research identifies pentamidine as a potent and selective inhibitor of Phosphatase of Regenerating Liver (PRL) and protein tyrosine phosphatases (PTPases), giving it significant anti-tumor potential[6],[3].

Pentamidine multi-target mechanism of action leading to cell death.

Analytical Applications: LC-MS/MS Methodology

In pharmacokinetic (PK) studies, quantifying pentamidine in plasma or bronchoalveolar lavage fluid is notoriously difficult. The molecule is highly polar and basic, leading to severe matrix effects (ion suppression) in the mass spectrometer.

The Causality of the IS: By spiking the sample with Pentamidine-d4 2HCl, the internal standard co-elutes exactly with the native drug during chromatography. Any matrix components that suppress the ionization of the native drug will equally suppress the d4-variant. By measuring the ratio of their signals rather than absolute abundance, the matrix effect is mathematically canceled out, ensuring absolute quantitative accuracy.

Self-Validating Protocol: Plasma Quantification

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It strictly requires the parallel processing of "Blank" and "Zero" samples to continuously prove the absence of systemic contamination.

Step 1: Matrix Aliquoting & IS Spiking

-

Action: Transfer 50 µL of plasma into a microcentrifuge tube. Add 10 µL of Pentamidine-d4 2HCl working solution (e.g., 500 ng/mL).

-

Causality: Spiking the IS at the very first step ensures that any volumetric losses, degradation, or adsorption to plasticware during subsequent extraction steps apply equally to both the analyte and the IS, preserving the quantitative ratio.

Step 2: Protein Precipitation (PPT)

-

Action: Add 150 µL of acidified acetonitrile (containing 0.1% formic acid) to the sample. Vortex vigorously for 2 minutes.

-

Causality: Pentamidine binds strongly to plasma proteins. The acidic environment disrupts these ionic protein-drug interactions, releasing the drug into the solvent. The high organic content simultaneously denatures and precipitates the proteins.

Step 3: Centrifugation & Isolation

-

Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an LC vial.

Step 4: Chromatographic Separation

-

Action: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Causality: Because pentamidine is highly polar, traditional reversed-phase (C18) columns fail to retain it, causing it to elute in the void volume alongside signal-suppressing salts. HILIC provides superior retention for polar diamidines, separating them from the matrix front.

Step 5: Self-Validation & MRM Detection

-

Validation Check 1 (The Blank): Run a matrix sample with no drug and no IS. This validates that there are no endogenous plasma lipids sharing the same Multiple Reaction Monitoring (MRM) transitions.

-

Validation Check 2 (The Zero): Run a matrix sample spiked only with Pentamidine-d4 IS. This validates that the IS is isotopically pure and does not contain unlabelled pentamidine impurities (isotopic cross-talk).

-

Detection: Monitor the native pentamidine transition (e.g., m/z 341 → 120) and the Pentamidine-d4 transition (e.g., m/z 345 → 124).

Self-validating LC-MS/MS workflow using Pentamidine-d4 IS.

Conclusion

Pentamidine-d4 dihydrochloride (CAS: 1276197-32-0) is an indispensable tool for bioanalytical scientists. By leveraging the kinetic isotope effect of its deuterium labels, it provides unparalleled stability and accuracy as an internal standard. When paired with self-validating extraction protocols and HILIC-MS/MS methodologies, researchers can confidently map the complex pharmacokinetics of pentamidine, paving the way for optimized dosing regimens in the treatment of severe parasitic and fungal infections, as well as emerging oncological applications.

References

1.[1] Pentamidine - Wikipedia: Mechanism of action | Source: wikipedia.org | URL:1 2.[4] Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? | Source: amegroups.org | URL:4 3.[2] Pentamidine-d4 2HCl (pentane-1,1,5,5-d4) - Guidechem | Source: guidechem.com | URL:2 4.[6] PRL inhibitor | MedChemExpress (MCE) Life Science Reagents | Source: medchemexpress.com | URL:6 5.[5] What is the mechanism of Pentamidine Isethionate? | Source: patsnap.com | URL:5 6. Pentamidine-d4 2HC | CAS 1276197-32-0 | Cat No KL-05-00176 - Kaaris Lab | Source: kaarislabs.com | URL: 7.[3] Pentamidine-d4 dihydrochloride (MP-601205-d4(dihydrochloride)) | Stable Isotope | Source: medchemexpress.com | URL:3

Sources

- 1. Pentamidine - Wikipedia [en.wikipedia.org]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 5. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

Physicochemical Profiling and Bioanalytical Applications of Pentamidine: Native vs. Deuterated (d4) Dihydrochloride Variants

Executive Summary

Pentamidine is a potent diamidine antimicrobial and antiprotozoal agent, historically deployed against Pneumocystis jirovecii pneumonia, Leishmaniasis, and Gambian trypanosomiasis. Beyond its antimicrobial efficacy, it acts as a selective inhibitor of protein tyrosine phosphatases (PTPases) and phosphatase of regenerating liver (PRL), making it a compound of high interest in oncology and targeted drug development.

When conducting rigorous pharmacokinetic (PK) or quantitative LC-MS/MS studies, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable. This technical guide provides an in-depth comparative analysis of native Pentamidine and its deuterated counterpart, Pentamidine-d4 dihydrochloride, detailing their molecular weights, structural nuances, and self-validating analytical protocols.

Molecular Weight & Physicochemical Divergence

The molecular weight of Pentamidine varies significantly based on its salt form and isotopic labeling. The native free base of Pentamidine (C₁₉H₂₄N₄O₂) has a molecular weight of 340.4 g/mol . However, the free base is rarely used in clinical or analytical settings due to poor aqueous solubility. Instead, it is formulated as either an isethionate salt (MW: 592.7 g/mol ) or a dihydrochloride salt (MW: 413.34 g/mol ).

For bioanalytical quantification, Pentamidine-d4 dihydrochloride (C₁₉H₂₂D₄Cl₂N₄O₂) is the gold standard. It features four deuterium atoms strategically placed on the pentane linker (pentane-1,1,5,5-d4), yielding a molecular weight of 417.37 g/mol .

Quantitative Data Summary

| Compound | Salt Form | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (Δ Da) |

| Native Pentamidine | Free Base | C₁₉H₂₄N₄O₂ | 340.40 | - |

| Native Pentamidine | Dihydrochloride | C₁₉H₂₆Cl₂N₄O₂ | 413.34 | - |

| Native Pentamidine | Isethionate | C₂₃H₃₆N₄O₁₀S₂ | 592.70 | - |

| Pentamidine-d4 | Dihydrochloride | C₁₉H₂₂D₄Cl₂N₄O₂ | 417.37 | +4.03 (vs Native 2HCl) |

Causality in Isotopic Design: Why D4 and Why the Pentane Chain?

Expertise Insight: A mass shift of +4 Da is a critical threshold in mass spectrometry. The natural isotopic envelope (primarily due to Carbon-13) of a molecule with 19 carbon atoms extends to M+1, M+2, and slightly M+3. By utilizing a d4 label, the precursor mass is shifted by exactly +4.03 Da. This completely isolates the internal standard's signal from the native drug's isotopic cross-talk, ensuring absolute quantitative trustworthiness.

Furthermore, amidine nitrogens contain highly labile protons that rapidly undergo hydrogen-deuterium exchange in protic solvents (like water or methanol). By placing the deuterium atoms on the aliphatic carbon backbone (pentane-1,1,5,5-d4), the isotopic label becomes permanent and non-exchangeable, preserving the +4 Da mass shift throughout sample preparation and chromatography.

Dual Pharmacological Mechanism

Pentamidine's efficacy is driven by a dual-action mechanism, interacting both with DNA structures and specific enzyme pathways.

Figure 2: Dual pharmacological mechanism of Pentamidine via DNA binding and PTPase inhibition.

Self-Validating LC-MS/MS Protocol

The following protocol details the absolute quantification of Pentamidine using Pentamidine-d4 2HCl. The choice of acidic extraction and biphenyl chromatography is driven by the highly basic nature of the diamidine groups, which are prone to secondary interactions (peak tailing) on standard C18 columns.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Action: Dissolve native Pentamidine 2HCl and Pentamidine-d4 2HCl in 50% Methanol/Water to a concentration of 1.0 mg/mL.

-

Causality: Highly basic diamidines adsorb to the silanol groups of glass volumetric flasks. Using 50% methanol mitigates non-specific binding and ensures accurate standard concentrations.

Step 2: Sample Extraction (Protein Precipitation)

-

Action: Transfer 50 µL of biological matrix (e.g., plasma) to a microcentrifuge tube. Add 10 µL of Pentamidine-d4 2HCl working internal standard (100 ng/mL). Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

-

Causality: Pentamidine is highly protein-bound. The addition of 1% Formic Acid denatures plasma proteins and protonates the drug, forcing its complete release into the organic supernatant, ensuring >85% recovery.

Step 3: LC-MS/MS Analysis

-

Column: Biphenyl or Polar-embedded C18 (e.g., 50 x 2.1 mm, 2.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

-

MRM Transitions: Native Pentamidine (m/z 341.2 → 120.1); Pentamidine-d4 (m/z 345.2 → 120.1).

Step 4: Self-Validation System (System Suitability)

-

Action: Inject a double-blank (matrix without drug or IS) immediately following the Upper Limit of Quantification (ULOQ) standard.

-

Trustworthiness: The carryover in the blank must be <20% of the Lower Limit of Quantification (LLOQ). Furthermore, the IS peak area must remain within ±15% variance across all unknown samples, self-validating that matrix suppression is uniform and extraction efficiency is constant.

Figure 1: Isotope dilution LC-MS/MS workflow utilizing Pentamidine-d4 2HCl as an internal standard.

References

-

National Center for Biotechnology Information. "Pentamidine | C19H24N4O2 | CID 4735" PubChem.[Link]

-

National Center for Biotechnology Information. "Pentamidine Isethionate | C23H36N4O10S2 | CID 8813" PubChem.[Link]

-

National Center for Biotechnology Information. "PENTAMIDINE DIHYDROCHLORIDE | CID 10431865" PubChem.[Link]

Structural and Bioanalytical Dynamics of Pentane-1,1,5,5-d4 Labeled Pentamidine

Executive Summary

Pentamidine is a potent antimicrobial and antiprotozoal agent historically deployed in the treatment of Human African Trypanosomiasis (HAT), leishmaniasis, and Pneumocystis carinii pneumonia[1]. Despite its clinical efficacy, the quantitative analysis of pentamidine in biological matrices presents significant pharmacokinetic challenges due to variable extraction recoveries and matrix-induced ion suppression.

To resolve these analytical bottlenecks, researchers engineered pentane-1,1,5,5-d4 labeled pentamidine (Pentamidine-d4). By strategically substituting four protium (hydrogen) atoms with deuterium at the C1 and C5 positions of the central pentane linker, this stable isotope-labeled (SIL) compound leverages the Kinetic Isotope Effect (KIE) to resist oxidative metabolism. More importantly, it serves as the gold-standard Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a self-validating framework for therapeutic drug monitoring (TDM) and clinical mass spectrometry[2].

Molecular Architecture and Physicochemical Profile

The core structure of unlabeled pentamidine consists of two amidinophenoxy pharmacophores connected by a flexible 5-carbon (pentane) aliphatic chain. In Pentamidine-d4, the specific deuteration occurs at the 1,1,5,5-positions—the carbons directly adjacent to the ether oxygens.

This highly targeted isotopic labeling preserves the molecule's three-dimensional conformation, lipophilicity, and pKa, ensuring it behaves identically to the unlabeled drug during sample extraction and chromatography, while offering a distinct mass shift for mass spectrometric resolution.

Quantitative Data Summary: Physicochemical Properties

| Parameter | Value |

| Chemical Name | Pentamidine-d4 2HCl (pentane-1,1,5,5-d4) |

| CAS Number | 1276197-32-0[3] |

| Molecular Formula | C19H22D4Cl2N4O2 |

| Molecular Weight | 417.37 g/mol [3] |

| Isotopic Purity | >99% atom D[] |

| Primary Application | Internal Standard for LC-MS/MS / Tracer[2] |

Mechanistic Rationale: The Kinetic Isotope Effect and O-Dealkylation

To understand the causality behind labeling the C1 and C5 positions, one must analyze the primary metabolic degradation pathway of pentamidine. Pentamidine is primarily metabolized in the liver by cytochrome P450 (CYP450) enzymes[1].

A major vulnerability in the structural framework of pentamidine is its ether linkages. In phase I metabolism, mixed-function oxidases specifically target the alpha-carbons of ethers (the C1 and C5 positions of the pentane chain) for hydroxylation[5]. This initial hydroxylation forms an unstable hemiacetal intermediate, which rapidly undergoes carbon-oxygen bond cleavage (O-dealkylation), yielding a biologically inactive phenol and an aldehyde[5][6].

By substituting the protium atoms with deuterium at these exact 1,1,5,5-positions, researchers leverage the Primary Kinetic Isotope Effect (KIE) . Because the reduced mass of a C-D bond is greater than that of a C-H bond, its zero-point vibrational energy is significantly lower. This energetic difference dictates that breaking a C-D bond requires a higher activation energy. Consequently, the rate of CYP-mediated alpha-carbon hydroxylation—and the subsequent O-dealkylation—is heavily attenuated, granting the molecule enhanced metabolic stability.

CYP450-mediated O-dealkylation vs. Kinetic Isotope Effect in Pentamidine-d4.

Bioanalytical Superiority: Pentamidine-d4 as an Internal Standard

While deuteration alters the metabolic profile, the primary commercial and clinical application of pentane-1,1,5,5-d4 labeled pentamidine is as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry[2].

In complex biological matrices (e.g., plasma, urine), target analytes suffer from unpredictable matrix effects—endogenous compounds that co-elute with the analyte and cause ion suppression or enhancement in the electrospray ionization (ESI) source. A self-validating analytical system requires an internal standard that mimics the analyte flawlessly.

Because Pentamidine-d4 is chemically identical to unlabeled pentamidine, it exhibits the exact same extraction recovery during sample preparation and co-elutes at the exact same retention time during Ultra-Performance Liquid Chromatography (UPLC)[7]. Therefore, whatever matrix effects suppress the ionization of the unlabeled pentamidine will equally suppress the Pentamidine-d4. By quantifying the ratio of their peak areas, the methodology mathematically cancels out these variables. The mass spectrometer easily distinguishes the two compounds via the +4 Da mass shift provided by the four deuterium atoms.

Step-by-step LC-MS/MS bioanalytical workflow using Pentamidine-d4 as an internal standard.

Validated Experimental Protocol: LC-MS/MS Quantification Workflow

To ensure a self-validating and highly reproducible assay, the following step-by-step methodology outlines the extraction and quantification of pentamidine from biological fluids using Pentamidine-d4 as the internal standard[7].

Step 1: Sample Preparation & Spiking

-

Aliquot 100 µL of the biological sample (e.g., human or rat plasma) into a clean microcentrifuge tube.

-

Spike the sample with 10 µL of a Pentamidine-d4 working solution (e.g., 500 ng/mL) to establish the baseline quantitative ratio.

-

Vortex the mixture for 30 seconds to ensure homogeneous distribution of the IS.

Step 2: Solid Phase Extraction (SPE)

-

Condition a Weak Cation Exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.

-

Load the spiked plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water to elute neutral and acidic matrix interferences.

-

Elute the basic diamidine compounds (Pentamidine and Pentamidine-d4) using 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of the initial mobile phase.

Step 3: UPLC Chromatographic Separation

-

Inject 5 µL of the reconstituted sample onto a high-strength silica analytical column (e.g., Acquity UPLC HSS T3, 1.8 µm)[7].

-

Utilize a gradient mobile phase combining 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) at a constant flow rate of 0.4 mL/min[7].

-

Causality Check: Both compounds will co-elute precisely (typically around 3.15 minutes), ensuring they enter the mass spectrometer under identical solvent and matrix conditions.

Step 4: Tandem Mass Spectrometry (MS/MS) Detection

-

Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

-

Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

-

Unlabeled Pentamidine: m/z 341.2 → 120.1

-

Pentamidine-d4 (IS): m/z 345.2 → 124.1

-

Step 5: Data Analysis

-

Calculate the peak area ratio of Pentamidine to Pentamidine-d4.

-

Plot this ratio against a pre-established calibration curve to determine the absolute concentration of pentamidine in the original sample. This ratio inherently corrects for any analyte loss during SPE or ion suppression during ESI.

Conclusion

The structural design of pentane-1,1,5,5-d4 labeled pentamidine represents a masterclass in applied isotopic chemistry. By targeting the specific alpha-carbons susceptible to CYP450-mediated O-dealkylation, the molecule provides profound insights into the mechanics of drug metabolism. Furthermore, its deployment as a stable isotope-labeled internal standard transforms highly variable LC-MS/MS data into a self-validating, mathematically rigorous system, ensuring absolute precision in pharmacokinetic research and therapeutic drug monitoring.

References

Sources

- 1. Pentamidine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 5. asau.ru [asau.ru]

- 6. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isotopic Purity Specifications for Pentamidine-d4 2HCl: A Bioanalytical Guide

Executive Context: The Role of Pentamidine-d4 in Bioanalysis

Pentamidine is a critical antimicrobial agent utilized in the treatment of Pneumocystis jirovecii pneumonia (PCP), Gambian trypanosomiasis, and antimony-resistant leishmaniasis[1]. Beyond its antiparasitic properties, it is a potent and selective inhibitor of Protein Tyrosine Phosphatases (PTPases) and Phosphatase of Regenerating Liver (PRL), making it a subject of intense oncological and pharmacokinetic (PK) research[1].

To accurately quantify pentamidine in biological matrices (e.g., plasma, serum) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. The structural integrity and isotopic purity of this standard are non-negotiable parameters; they directly dictate the lower limit of quantification (LLOQ) and the overall trustworthiness of the bioanalytical assay.

Fig 1. Pentamidine mechanism of action via PRL phosphatase inhibition and DNA binding.

Chemical and Isotopic Specifications

Pentamidine-d4 2HCl is synthesized by incorporating four deuterium atoms into the central pentane linker, specifically at the 1,1,5,5 positions[3].

The Causality of the +4 Da Mass Shift

The choice of a +4 Da mass shift (d4) is a deliberate bioanalytical strategy. The natural isotopic envelope of unlabeled pentamidine includes M+1, M+2, and M+3 isotopologues due to the natural abundance of ¹³C, ¹⁵N, and ¹⁸O. By utilizing a d4 label, the molecular weight of the IS is shifted entirely outside the primary isotopic envelope of the analyte. This prevents the natural heavy isotopes of high-concentration unlabeled pentamidine from bleeding into the IS mass transition channel.

Table 1: Physicochemical & Isotopic Specifications

| Parameter | Specification |

| Chemical Name | Pentamidine-d4 2HCl (pentane-1,1,5,5-d4) |

| CAS Registry Number | 1276197-32-0 |

| Molecular Formula | C19H22D4Cl2N4O2 |

| Molecular Weight | 417.37 g/mol |

| Target Isotopic Purity | ≥ 99 atom % D |

| Application | SIL-IS for LC-MS/MS |

The Criticality of Isotopic Purity (≥99 Atom % D)

While a +4 Da shift protects the IS channel from the analyte, we must also protect the analyte channel from the IS. This is where isotopic purity becomes the limiting factor.

If Pentamidine-d4 is synthesized at 98 atom % D, the remaining 2% consists of d3, d2, d1, and critically, d0 (unlabeled pentamidine) . In a standard LC-MS/MS workflow, the SIL-IS is spiked into every sample at a constant, relatively high concentration to ensure a robust signal. If the IS contains even a 0.5% d0 impurity, spiking the IS will artificially introduce unlabeled pentamidine into the sample. At the LLOQ, this artificial d0 signal can easily overwhelm the true endogenous or PK signal of the analyte, destroying the assay's sensitivity and violating[5]. Therefore, an isotopic purity of ≥99 atom % D is mandatory[4].

Experimental Protocol: A Self-Validating System for Isotopic Cross-Talk

To establish trustworthiness in the assay, the bioanalytical method must be self-validating. The following protocol isolates the source of any isotopic interference, allowing the scientist to definitively prove whether the Pentamidine-d4 standard meets purity specifications.

Step-by-Step Methodology

-

Blank Matrix Preparation: Thaw and pool analyte-free biological matrix (e.g., human plasma) to serve as the baseline.

-

LLOQ Sample Preparation: Spike unlabeled pentamidine into the blank matrix at the targeted Lower Limit of Quantification.

-

Zero Sample Preparation (IS Purity Check): Spike Pentamidine-d4 2HCl into the blank matrix at the intended working concentration. Do not add unlabeled analyte.

-

ULOQ Sample Preparation (Analyte Cross-Talk Check): Spike unlabeled pentamidine into the blank matrix at the Upper Limit of Quantification. Do not add the IS.

-

Extraction & LC-MS/MS Acquisition: Process all samples via solid-phase extraction (SPE). Acquire data monitoring the MRM transitions for both Pentamidine and Pentamidine-d4.

-

Data Analysis & Causality Mapping:

-

Evaluate the analyte channel in the Zero Sample. A peak here proves the IS contains a d0 impurity.

-

Evaluate the IS channel in the ULOQ Sample. A peak here proves the mass spectrometer is failing to resolve the M+4 natural isotope of the analyte.

-

Fig 2. LC-MS/MS workflow for evaluating isotopic cross-talk and IS purity.

Quantitative Acceptance Criteria

According to the FDA M10 Guidance[5], the assay is only valid if the cross-talk falls below strict quantitative thresholds.

Table 2: FDA M10 Acceptance Criteria for Isotopic Cross-Talk

| Evaluation Parameter | Test Sample | Regulatory Acceptance Criteria |

| IS to Analyte Interference (Checks d0 impurity in IS) | Zero Sample (Blank + IS) | Analyte response must be ≤ 20% of the LLOQ response. |

| Analyte to IS Interference (Checks M+4 bleed from analyte) | ULOQ Sample (Blank + Analyte) | IS response must be ≤ 5% of the average IS response. |

If the Zero Sample fails the ≤20% criteria, the scientist cannot "fix" this via instrument tuning; the causality lies in the chemical synthesis of the standard. A new lot of Pentamidine-d4 2HCl with >99.5 atom % D must be procured, or the working concentration of the IS must be mathematically lowered until the d0 contribution drops below the 20% threshold.

References

-

U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry." FDA Regulatory Information. Available at:[Link]

Sources

An In-depth Technical Guide to the Core Differences Between Pentamidine Isethionate and Pentamidine-d4 2HCl

Executive Summary

This guide provides a detailed comparative analysis of Pentamidine isethionate and Pentamidine-d4 2HCl. While both compounds share the same core pharmacologically active molecule, their distinct salt forms and isotopic labeling dictate their entirely different applications in the pharmaceutical sciences. Pentamidine isethionate is the therapeutically active formulation used in clinical practice for treating various protozoal and fungal infections.[1][2][3] In contrast, Pentamidine-d4 2HCl is a deuterated analog, primarily synthesized for use as a high-fidelity internal standard in bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[4] Understanding the nuanced differences in their chemical properties, intended uses, and the scientific principles governing their function is critical for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics.

Introduction to Pentamidine: A Clinically Significant Diamidine

Pentamidine is an aromatic diamidine antimicrobial agent with a broad spectrum of activity against various pathogens, including protozoa and fungi.[3][5] It is a cornerstone therapy for the treatment and prevention of Pneumocystis jirovecii pneumonia (PCP), a life-threatening opportunistic infection, particularly in immunocompromised individuals.[1][2][6] Its clinical utility also extends to the treatment of African trypanosomiasis (sleeping sickness) and leishmaniasis.[1][3][7]

Mechanism of Action

The precise mechanism of action of Pentamidine is not fully elucidated but is understood to be multifaceted.[7][8] The primary proposed mechanisms include:

-

DNA Binding: The positively charged amidinium groups of the molecule are believed to interact with the negatively charged phosphate backbone of DNA.[5] Pentamidine shows a preference for binding to the minor groove of adenine-thymine (AT)-rich regions of DNA, which can interfere with DNA replication and transcription.[5][7][9]

-

Enzyme Inhibition: It has been shown to inhibit various enzymes crucial for pathogen survival, including S-adenosyl-L-methionine decarboxylase and topoisomerases, which are vital for polyamine synthesis and DNA topology, respectively.[7][9]

-

Mitochondrial Disruption: Pentamidine can accumulate in the mitochondria of susceptible organisms, disrupting mitochondrial membrane potential and interfering with ATP synthesis.[9]

Pentamidine Isethionate: The Therapeutic Formulation

Pentamidine isethionate is the salt form of Pentamidine that is formulated for clinical administration.[10][11] The use of isethionic acid (2-hydroxyethanesulfonic acid) to form the salt significantly improves the aqueous solubility and stability of the parent Pentamidine base, making it suitable for pharmaceutical preparations.[12][13]

Physicochemical Properties and Formulation

Pentamidine isethionate is typically supplied as a sterile, white, crystalline lyophilized powder.[7][14] It is reconstituted with sterile water or dextrose solution for administration.[7] Reconstitution with saline (sodium chloride) solutions should be avoided due to the risk of precipitation.[7]

-

Administration Routes: Depending on the clinical indication, it can be administered intravenously (IV), intramuscularly (IM), or via inhalation using a nebulizer.[1][15] Inhaled administration delivers the drug directly to the lungs, achieving high local concentrations for PCP prophylaxis while minimizing systemic absorption and associated toxicities.[16]

Clinical Applications

-

Treatment and Prophylaxis of PCP: A primary indication, especially in patients with HIV/AIDS or other immunocompromising conditions.[3][6][15]

-

Treatment of Leishmaniasis: An effective agent against both visceral and cutaneous forms of the disease.[3][7]

-

Treatment of African Trypanosomiasis: Used for the early hemolymphatic stage of sleeping sickness caused by Trypanosoma brucei gambiense.[3]

Limitations and Toxicities

Despite its efficacy, parenteral administration of Pentamidine isethionate is associated with a range of potential toxicities, necessitating careful patient monitoring. These include nephrotoxicity, hypoglycemia or hyperglycemia, pancreatitis, hypotension, and hematological abnormalities like leukopenia and thrombocytopenia.[7][17]

Pentamidine-d4 2HCl: The Bioanalytical Internal Standard

Pentamidine-d4 2HCl is a stable, isotopically labeled version of Pentamidine. In this molecule, four hydrogen atoms (protium, ¹H) on the pentane chain have been replaced with deuterium (²H or D), a heavy, non-radioactive isotope of hydrogen.[18][19] It is supplied as a dihydrochloride salt.

The Principle of Isotopic Labeling and the Kinetic Isotope Effect

The fundamental utility of deuterated compounds in pharmaceutical research stems from the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the bond between carbon and hydrogen (C-H).[20][] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond.[]

This principle is critical in drug metabolism, where many biotransformation reactions, particularly those mediated by Cytochrome P450 enzymes, involve the cleavage of C-H bonds. By strategically placing deuterium at sites of metabolism, the rate of metabolic breakdown of a drug can be slowed, which can alter its pharmacokinetic profile.[20][22][23]

Application as an Internal Standard

While the KIE can be exploited to create new chemical entities with improved metabolic stability, the primary application of compounds like Pentamidine-d4 2HCl is as an internal standard (IS) for quantitative bioanalysis.[4][24]

In techniques like LC-MS/MS, which are used to measure drug concentrations in biological matrices (e.g., plasma, urine), an IS is a compound of known concentration added to every sample, calibrator, and quality control. The ideal IS behaves identically to the analyte (the drug being measured) during sample extraction, processing, and chromatographic separation, but is distinguishable by the mass spectrometer.

Pentamidine-d4 2HCl is an ideal IS for Pentamidine because:

-

Co-elution: It has nearly identical physicochemical properties to Pentamidine, ensuring it behaves the same way during sample preparation and elutes at the same retention time in liquid chromatography.

-

Mass Spectrometric Distinction: Due to the four deuterium atoms, it has a molecular weight that is 4 Daltons higher than unlabeled Pentamidine. This mass difference allows the mass spectrometer to detect and quantify the analyte and the IS independently.

-

Correction for Variability: Any loss of analyte during sample processing or fluctuations in instrument response will affect the IS to the same degree. By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, leading to highly accurate and precise quantification.[24]

Head-to-Head Comparison: A Summary of Key Differences

| Feature | Pentamidine Isethionate | Pentamidine-d4 2HCl |

| Primary Use | Therapeutic Agent[2] | Bioanalytical Internal Standard[4] |

| Chemical Nature | Unlabeled Pentamidine | Deuterium-labeled Pentamidine[4] |

| Salt Form | Isethionate (2C₂H₆O₄S)[10][11] | Dihydrochloride (2HCl)[25] |

| Molecular Formula | C₁₉H₂₄N₄O₂·2C₂H₆O₄S[11] | C₁₉H₂₀D₄N₄O₂·2HCl[18] |

| Molecular Weight | ~592.68 g/mol [11] | ~417.37 g/mol (as dihydrochloride salt)[18] |

| Key Property | Water solubility for clinical formulation[13] | Mass difference for MS detection[4] |

| Audience/User | Clinicians, Patients | Research Scientists, Bioanalytical Labs |

Visualization of Core Differences

Chemical Structures

The following diagram illustrates the structural similarity of the core molecule and highlights the key differences: the salt form and the deuterium labeling.

Caption: Structural relationship between Pentamidine Isethionate and Pentamidine-d4 2HCl.

Bioanalytical Workflow Using an Internal Standard

This diagram outlines the critical role of Pentamidine-d4 2HCl in a typical quantitative bioanalysis workflow.

Caption: Workflow for bioanalytical quantification using a deuterated internal standard.

Experimental Protocol: Quantification of Pentamidine in Human Plasma via LC-MS/MS

This protocol provides a representative methodology. Specific parameters must be optimized and validated according to regulatory guidelines (e.g., FDA, EMA).

Objective: To accurately determine the concentration of Pentamidine in human plasma using Pentamidine-d4 2HCl as an internal standard.

Methodology:

-

Preparation of Standards and Reagents:

-

Prepare a primary stock solution of Pentamidine isethionate and Pentamidine-d4 2HCl in methanol at 1 mg/mL.

-

Perform serial dilutions of the Pentamidine stock solution in blank, drug-free human plasma to create calibration standards (e.g., 1-1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Prepare a working internal standard (IS) solution by diluting the Pentamidine-d4 2HCl stock to a fixed concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Extraction (Protein Precipitation):

-

Causality: This step removes large protein molecules that would otherwise interfere with the LC-MS system.

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the working IS solution (Pentamidine-d4 2HCl) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Causality: Liquid chromatography separates the analyte from other matrix components, while tandem mass spectrometry provides selective and sensitive detection.

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation and elution of Pentamidine.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example values, must be optimized):

-

Pentamidine: Q1: 341.2 m/z → Q3: 121.1 m/z

-

Pentamidine-d4: Q1: 345.2 m/z → Q3: 121.1 m/z

-

-

Trustworthiness: The system is self-validating because the IS corrects for any injection volume variability or ionization suppression/enhancement effects experienced by the analyte.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the Pentamidine and Pentamidine-d4 MRM transitions.

-

Calculate the peak area ratio (Pentamidine Area / Pentamidine-d4 Area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of Pentamidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Pentamidine isethionate and Pentamidine-d4 2HCl represent two sides of the pharmaceutical science coin. The isethionate salt is the clinically administered therapeutic agent, formulated for solubility and patient delivery to combat serious infections.[1][2] Conversely, the deuterated dihydrochloride version is a specialized analytical tool, indispensable for the accurate quantification of Pentamidine in biological systems.[4] Its design leverages the kinetic isotope effect and the principles of mass spectrometry to ensure the reliability and precision of pharmacokinetic and toxicokinetic studies, which are foundational to modern drug development and clinical research. The distinction between these two compounds underscores the diverse and highly specialized nature of chemical entities within the pharmaceutical landscape.

References

-

Wikipedia. Pentamidine. [Link]

-

MIMS Singapore. Pentamidine: Uses & Dosage. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Pentamidine Isethionate? [Link]

-

Patsnap Synapse. (2024, June 14). What is Pentamidine Isethionate used for? [Link]

-

Wareham, D. W. (2017, July 27). Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? Journal of Laboratory and Precision Medicine. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020, July 20). Pentamidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

deutraMed. (2020, October 27). How using deuterium in pharmaceuticals is gaining momentum. [Link]

-

Massive Bio. (2025, December 29). What is Pentamidine Isethionate and Its Uses. [Link]

-

Clinicalinfo.HIV.gov. Pentamidine Isethionate Patient Drug Record. National Institutes of Health. [Link]

-

UPMC Children's Hospital of Pittsburgh. Pentamidine Isethionate - Nebulizer. [Link]

-

Sandeep, S., & Tadi, P. (2023, May 1). Pentamidine. In StatPearls. StatPearls Publishing. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Halford, B. (2016). Deuterated drugs; where are we now? Future Medicinal Chemistry. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Pentamidine Isethionate. In PubChem Compound Database. [Link]

-

Centers for Disease Control and Prevention. (1984). Notice to Readers U.S.-Manufactured Pentamidine Isethionate Cleared for Investigational Use. MMWR. Morbidity and mortality weekly report. [Link]

-

Global Substance Registration System. (n.d.). PENTAMIDINE DIHYDROCHLORIDE. [Link]

-

AA Blocks. (n.d.). Pentamidine-d4 (dihydrochloride). [Link]

-

National Institute of Allergy and Infectious Diseases (NIAID). (2021, November 4). A Study of Pentamidine in the Prevention of Pneumocystis Carinii Pneumonia. ClinicalTrials.gov. [Link]

-

Taylor & Francis. (n.d.). Pentamidine – Knowledge and References. [Link]

-

Goa, K. L., & Campoli-Richards, D. M. (1989). Inhaled pentamidine. An overview of its pharmacological properties and a review of its therapeutic use in Pneumocystis carinii pneumonia. Drugs. [Link]

-

Law, M. T., et al. (2013). Intravenous pentamidine is safe and effective as primary pneumocystis pneumonia prophylaxis in children and adolescents undergoing hematopoietic stem cell transplantation. Pediatric blood & cancer. [Link]

Sources

- 1. What is Pentamidine Isethionate used for? [synapse.patsnap.com]

- 2. massivebio.com [massivebio.com]

- 3. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 6. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 7. Pentamidine - Wikipedia [en.wikipedia.org]

- 8. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]

- 10. Pentamidine Isethionate | C23H36N4O10S2 | CID 8813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. RU2021257C1 - Method of synthesis of pentamidine isothionate aqueous solution - Google Patents [patents.google.com]

- 13. CAS 140-64-7: Pentamidine isethionate | CymitQuimica [cymitquimica.com]

- 14. Notice to Readers U.S.-Manufactured Pentamidine Isethionate Cleared for Investigational Use [cdc.gov]

- 15. chp.edu [chp.edu]

- 16. Inhaled pentamidine. An overview of its pharmacological properties and a review of its therapeutic use in Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mims.com [mims.com]

- 18. wap.guidechem.com [wap.guidechem.com]

- 19. Pentamidine-d4 (dihydrochloride) | 1276197-32-0 [sigmaaldrich.com]

- 20. deutramed.com [deutramed.com]

- 22. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmaffiliates.com [pharmaffiliates.com]

- 25. PentaMidine-d4 2HCl CAS#: 50357-45-4 [m.chemicalbook.com]

Pentamidine-d4 2HCl: Comprehensive Safety Data, Mechanistic Profiling, and Quantitative Analytical Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of antiparasitic and antineoplastic drug development, Pentamidine remains a molecule of profound clinical and research interest due to its multimodal mechanism of action, which includes the inhibition of Phosphatase of Regenerating Liver (PRL) and direct interaction with pathogen DNA[1][2]. However, the precise quantification of pentamidine in complex biological matrices (e.g., plasma, tissue homogenates) is notoriously challenging due to severe matrix effects and protein binding.

To achieve absolute quantitative fidelity in Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling, the use of a stable isotope-labeled internal standard (SIL-IS) is strictly required. Pentamidine-d4 dihydrochloride (Pentamidine-d4 2HCl) , deuterated at the pentane-1,1,5,5 positions, provides a +4 Da mass shift[3]. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between chemical safety (MSDS compliance), pharmacological theory, and bench-level analytical execution. This guide provides a self-validating framework for handling, understanding, and quantifying this critical compound.

Material Safety Data Sheet (MSDS) & Physicochemical Profiling

Before integrating Pentamidine-d4 2HCl into any workflow, a rigorous understanding of its physicochemical properties and hazard profile is mandatory. The deuteration of the aliphatic chain does not alter the macroscopic safety profile compared to the unlabeled compound, but it strictly dictates the storage conditions required to prevent isotopic exchange or degradation[4].

Quantitative Physicochemical Data

The following table summarizes the core metrics required for formulation and mass spectrometry tuning[3][5][6]:

| Property | Specification | Analytical Implication |

| Chemical Name | Pentamidine-d4 2HCl (pentane-1,1,5,5-d4) | Deuteration at the alkyl chain prevents rapid in vivo D/H exchange. |

| CAS Number | 1276197-32-0 | Distinct from unlabeled Pentamidine 2HCl (CAS 50357-45-4). |

| Molecular Formula | C₁₉H₂₂D₄Cl₂N₄O₂ | Used for exact mass calculation in HRMS. |

| Molecular Weight | 417.37 g/mol | +4 Da shift eliminates ¹³C isotopic overlap from the analyte. |

| Isotopic Purity | > 99 atom % D | Ensures negligible contribution to the unlabeled MRM channel. |

| Storage Temperature | -20°C (Long-term) / 2-8°C (Short-term) | Prevents thermal degradation of the amidine functional groups. |

Hazard Identification & Causality-Driven Handling

Standard operating procedures often list PPE without explaining the why. Understanding the causality behind these safety measures ensures higher compliance and laboratory safety[5][7].

-

Inhalation Hazard & Respiratory Protection: Pentamidine is formulated as a fine crystalline powder. Inhalation of diamidine derivatives can cause severe respiratory tract irritation and has been linked to systemic toxicities, including chemically-induced diabetes mellitus due to pancreatic β-cell toxicity[1]. Protocol: Always handle the dry powder within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing fume hood.

-

Thermal Decomposition: When heated to decomposition (e.g., during a laboratory fire or improper autoclaving of contaminated waste), Pentamidine-d4 2HCl emits highly toxic vapors, specifically Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas[7]. Protocol: Dispose of analytical waste through high-temperature incineration managed by certified chemical waste protocols, never via standard biohazard autoclaving.

-

Solvent Compatibility: The compound is highly soluble in DMSO and moderately soluble in water/methanol[8]. For long-term standard stock stability, prepare primary stocks in 100% DMSO and store in tightly sealed, amber glass vials at -80°C to prevent hydrolysis of the amidine groups.

Mechanism of Action (MoA): Pharmacological Grounding

Pentamidine is not a single-target drug; it is a polypharmacological agent. Understanding its MoA is critical for researchers developing next-generation analogs or studying pathogen resistance[9][10].

-

PRL Phosphatase Inhibition: Pentamidine is a potent and selective inhibitor of Protein Tyrosine Phosphatases (PTPases), specifically the Phosphatase of Regenerating Liver (PRL)[2][11]. PRLs are highly overexpressed in various human cancers (e.g., melanoma), making pentamidine a candidate for antineoplastic repurposing[10].

-

DNA Minor Groove Binding: The molecule selectively binds to AT-rich regions of duplex DNA in pathogens (like Leishmania and Trypanosoma). This intercalation physically obstructs DNA replication machinery[1].

-

tRNA Aminoacylation Blockade: Recent studies demonstrate that pentamidine binds to tRNA through non-specific hydrophobic interactions, directly inhibiting protein translation[10].

Fig 1. Multimodal Mechanism of Action of Pentamidine in Pathogens and Tumor Cells.

Analytical Application: Self-Validating LC-MS/MS Protocol

The primary use of Pentamidine-d4 2HCl is as an Internal Standard (IS) for LC-MS/MS[11]. Biological matrices contain phospholipids and endogenous salts that cause unpredictable ion suppression in the Electrospray Ionization (ESI) source. Because Pentamidine-d4 co-elutes exactly with unlabeled Pentamidine, it experiences the exact same ion suppression, allowing the Area Ratio (Analyte/IS) to remain perfectly stable.

Step-by-Step Extraction Methodology

Causality Note: We utilize Solid Phase Extraction (SPE) rather than simple Protein Precipitation (PPT) because pentamidine's diamidine structure makes it highly basic and prone to severe non-specific binding to plasma proteins and phospholipid trapping.

-

Sample Aliquoting: Transfer 50 µL of biological plasma to a 96-well plate.

-

Internal Standard Spiking: Add 10 µL of Pentamidine-d4 2HCl working solution (500 ng/mL in 50% Methanol). Vortex for 30 seconds.

-

Protein Disruption: Add 100 µL of 2% Formic Acid in water. Why? The low pH protonates the amidine groups, breaking drug-protein binding interactions and ensuring the molecule is freely available in solution.

-

SPE Loading: Load the mixture onto a Weak Cation Exchange (WCX) SPE microplate pre-conditioned with Methanol and Water.

-

Washing: Wash with 200 µL of 5% Methanol in water to remove hydrophilic endogenous salts.

-

Elution: Elute with 2 x 50 µL of 5% Ammonium Hydroxide in Methanol. Why? The high pH neutralizes the WCX sorbent, releasing the strongly basic pentamidine.

-

Evaporation & Reconstitution: Evaporate under N₂ gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Workflow Diagram

Fig 2. Self-Validating LC-MS/MS Workflow utilizing Pentamidine-d4 2HCl.

Building a Self-Validating System

A protocol is only as good as its internal validation. To prove that this extraction method is robust, you must implement a self-validating matrix effect experiment:

-

Set A (Neat): Pentamidine and Pentamidine-d4 spiked into pure reconstitution solvent.

-

Set B (Post-Extraction Spike): Blank plasma extracted via SPE, then spiked with Pentamidine and Pentamidine-d4 after elution.

-

Set C (Pre-Extraction Spike): Plasma spiked with Pentamidine and Pentamidine-d4 before SPE extraction (the actual protocol).

Validation Logic:

-

Matrix Effect (ME) = (Area of Set B / Area of Set A) x 100. If ME is < 85% or > 115%, ion suppression/enhancement is occurring. However, because Pentamidine-d4 is used, the Ratio of ME(Analyte) to ME(IS) will be exactly 1.0, self-correcting the assay.

-

Extraction Recovery (RE) = (Area of Set C / Area of Set B) x 100. This proves the physical efficiency of the WCX SPE sorbent.

Conclusion

Pentamidine-d4 2HCl is an indispensable tool for the rigorous pharmacokinetic evaluation of pentamidine-based therapies. By adhering to strict MSDS handling protocols to mitigate respiratory and thermal decomposition hazards, and by leveraging its +4 Da mass shift in a self-validating LC-MS/MS workflow, analytical scientists can achieve unparalleled accuracy in drug quantification. Furthermore, understanding the drug's complex MoA—spanning DNA intercalation to PRL phosphatase inhibition—provides critical context for the biological implications of the data generated.

References

-

Pentamidine dihydrochloride-MSDS - BioCrick . BioCrick. Available at:[Link]

-

Pentamidin - Medindex . Medindex. Available at:[Link]

-

Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC . National Institutes of Health (NIH). Available at:[Link]

-

Characterization of Farnesylated Protein Tyrosine Phosphatase TcPRL-1 from Trypanosoma cruzi | Eukaryotic Cell - ASM Journals . American Society for Microbiology. Available at:[Link]

- WO2007041593A2 - Anti-scarring drug combinations and use thereof - Google Patents. Google Patents.

-

Pentamidine dihydrochloride - 1 mL x 10 mM (in DMSO) - Tebubio . Tebubio. Available at:[Link]

Sources

- 1. medindex.am [medindex.am]

- 2. journals.asm.org [journals.asm.org]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biocrick.com [biocrick.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. PentaMidine-d4 2HCl CAS#: 50357-45-4 [m.chemicalbook.com]

- 8. tebubio.com [tebubio.com]

- 9. WO2007041593A2 - Anti-scarring drug combinations and use thereof - Google Patents [patents.google.com]

- 10. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Deuterium Labeling Position in Pentamidine-d4

This guide provides a detailed examination of Pentamidine-d4, a critical tool in modern bioanalysis and drug development. We will explore the specific positions of deuterium labeling within its molecular structure, the scientific rationale dictating this choice, and its practical application as an internal standard in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their workflows.

Introduction to Pentamidine and the Role of Deuterated Analogs

Pentamidine is a potent antimicrobial and antiprotozoal agent used in the treatment of serious infections such as Pneumocystis jirovecii pneumonia (PCP), leishmaniasis, and African trypanosomiasis (sleeping sickness)[1][2]. Its therapeutic action often involves binding to the minor groove of DNA, interfering with microbial biosynthesis[3][4].

In the realm of drug development and clinical pharmacology, accurately quantifying the concentration of a drug like Pentamidine in biological matrices (e.g., plasma, tissue) is paramount for understanding its pharmacokinetics (PK) and ensuring patient safety and efficacy. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique relies heavily on the use of an appropriate internal standard (IS).

An ideal internal standard is a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This is where stable isotope-labeled (SIL) compounds, such as Pentamidine-d4, become indispensable. By strategically replacing hydrogen atoms with their heavier, stable isotope, deuterium, we create an analog that co-elutes chromatographically and experiences similar ionization and fragmentation patterns as the parent drug, yet is mass-shifted. This allows it to perfectly compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly precise and accurate quantification.

The Pentamidine-d4 Structure: Pinpointing the Labeling Position

The chemical structure of Pentamidine consists of two benzamidine groups linked by a central five-carbon aliphatic chain via ether linkages. The deuterated analog, Pentamidine-d4, incorporates four deuterium atoms.

Based on chemical information from suppliers and IUPAC nomenclature, the deuterium atoms in Pentamidine-d4 are specifically located on the pentane chain. The formal name is often cited as 4,4'-[(1,1,5,5-²H₄)-1,5-Pentanediylbis(oxy)]dibenzenecarboximidamide[5].

This means the deuterium atoms replace the hydrogen atoms on the first and last carbons of the central pentyl chain, as illustrated below.

Figure 1. Chemical structures of Pentamidine and its deuterated analog, Pentamidine-d4. The four deuterium atoms are highlighted in blue on the terminal carbons (C1 and C5) of the central pentyl chain.

Table 1: Key Properties of Pentamidine and Pentamidine-d4

| Property | Pentamidine | Pentamidine-d4 |

| Molecular Formula | C₁₉H₂₄N₄O₂ | C₁₉H₂₀D₄N₄O₂ |

| Monoisotopic Mass | 340.190 g/mol | 344.215 g/mol |

| Mass Difference | - | +4 Da |

| Labeling Position | N/A | C1 and C5 of the pentyl chain |

The Scientific Rationale for the Labeling Position

The choice of where to place the deuterium labels is a critical decision in the design of a stable isotope-labeled internal standard. The primary objectives are to ensure the stability of the label throughout the analytical process and to prevent any isotopic effects that might alter the compound's behavior relative to the analyte. The labeling on the C1 and C5 positions of the pentyl chain in Pentamidine-d4 is a deliberate choice grounded in two key principles of medicinal and analytical chemistry:

-

Metabolic Stability: Deuterium atoms are heavier than hydrogen atoms, leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect. Placing the deuterium labels at sites susceptible to metabolic oxidation can slow down the rate of metabolism for the internal standard compared to the parent drug. However, the primary goal for an IS is to mimic the analyte. The terminal carbons of the pentyl chain are not the primary sites of Pentamidine metabolism. By placing the labels here, there is a minimal risk of differential metabolism between the IS and the analyte, ensuring they track together throughout the biological system and the analytical process. Labeling on the aromatic rings, for instance, could be an option, but the chosen aliphatic positions are synthetically accessible and have proven to be robust.

-

Prevention of H/D Exchange: It is crucial that the deuterium labels do not exchange with hydrogen atoms from the solvent (e.g., water) or other sources during sample storage, preparation, or analysis. Such an exchange would compromise the isotopic purity and the quantitative accuracy of the assay. The hydrogen atoms on the aliphatic pentyl chain are not acidic and are covalently bonded to carbon, making them non-exchangeable under typical physiological and analytical conditions. In contrast, placing labels on the amidine groups (-C(=NH)NH₂) would be a poor choice, as these protons are readily exchangeable with the solvent.

Therefore, the placement of deuterium on the C1 and C5 positions of the pentyl chain provides a mass shift of +4 Da, which is sufficient for clear mass spectrometric distinction, while ensuring the label is stable and does not significantly alter the physicochemical or metabolic properties of the molecule relative to the parent Pentamidine.

Application in Bioanalytical Methods: A Workflow

Pentamidine-d4 is predominantly used as an internal standard for the quantification of Pentamidine in biological matrices by LC-MS/MS. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicology assessments.

Step-by-Step Bioanalytical Workflow

A typical protocol for quantifying Pentamidine in human plasma would follow these steps:

-

Sample Preparation:

-

A known concentration of Pentamidine-d4 (the internal standard) is spiked into an aliquot of the plasma sample.

-

A protein precipitation step is performed, typically by adding a solvent like acetonitrile, to remove larger proteins which would interfere with the analysis.

-

The sample is centrifuged, and the supernatant containing the analyte and internal standard is collected.

-

-

LC Separation:

-

The supernatant is injected into a liquid chromatography system.

-

The analyte and internal standard are separated from other matrix components on a reversed-phase HPLC or UPLC column. Due to their nearly identical chemical properties, Pentamidine and Pentamidine-d4 co-elute, appearing at the same retention time.

-

-

MS/MS Detection:

-

As the compounds elute from the LC column, they are ionized, typically using electrospray ionization (ESI).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

For Pentamidine (Analyte): e.g., m/z 341.2 → 121.1

-

For Pentamidine-d4 (IS): e.g., m/z 345.2 → 121.1

-

-

Note: The product ion is often the same since the fragmentation occurs away from the site of deuteration. The key is the +4 Da shift in the precursor ion.

-

-

Quantification:

-

The instrument measures the peak area for both the analyte and the internal standard.

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against known concentrations of the analyte.

-

The concentration of Pentamidine in the unknown sample is determined by calculating its peak area ratio against the IS and interpolating this value from the calibration curve.

-

The diagram below visualizes this self-validating system, where the internal standard acts as a control for every step of the process.

Diagram 1. Workflow for quantitative bioanalysis using Pentamidine-d4 as an internal standard.

Conclusion

The deuterium labeling in Pentamidine-d4 is a strategic design choice that places four deuterium atoms on the metabolically stable and non-exchangeable terminal carbons of the central pentyl chain. This provides a robust and reliable internal standard for mass spectrometric quantification. By closely mimicking the chemical behavior of the parent drug while maintaining a distinct mass, Pentamidine-d4 enables researchers to achieve the high levels of accuracy and precision required for pharmacokinetic studies and clinical monitoring, ultimately contributing to the safer and more effective use of Pentamidine in medicine.

References

-

M-Connect. Pentamidine-d4 dihydrochloride (MP-601205-d4(dihydrochloride)) | Stable Isotope. Available from: [Link]

-

AA Blocks. Pentamidine-d4 (dihydrochloride) | 1276197-32-0. Available from: [Link]

-

Wikipedia. Pentamidine. Available from: [Link]

-

RCSB PDB. 1D64: CRYSTAL STRUCTURE OF A PENTAMIDINE-OLIGONUCLEOTIDE COMPLEX: IMPLICATIONS FOR DNA-BINDING PROPERTIES. Available from: [Link]

-

PharmaCompass. Pentamide | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

Kaaris Lab. Pentamidine-d4 2HC | CAS 1276197-32-0 | Cat No KL-05-00176. Available from: [Link]

-

Pfizer. DBL™ Pentamidine Isethionate for Injection. Available from: [Link]

-

Tillomed Laboratories Limited. Package leaflet: Information for the user Pentamidine isetionate Tillomed 300mg powder for solution for injection/infusion. Available from: [Link]

-

Hangzhou Raisun I&E Co., Ltd. 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone CAS NO.86404-63-9. Available from: [Link]

-

POGO. 4.2.1 Inhaled Pentamidine. Available from: [Link]

Sources

Methodological & Application

Pentamidine-d4 2HCl internal standard preparation for LC-MS/MS

Overcoming Non-Specific Binding in Bioanalysis: A Comprehensive Protocol for Pentamidine-d4 2HCl Internal Standard Preparation and LC-MS/MS Integration

The Bioanalytical Challenge: The Dicationic Dilemma

Pentamidine is a potent antiprotozoal agent utilized primarily in the treatment of Human African Trypanosomiasis (HAT) and Pneumocystis jirovecii pneumonia[1]. Because the drug suffers from poor oral bioavailability, it is predominantly administered via intravenous or intramuscular routes[2].

From a bioanalytical perspective, pentamidine presents a severe challenge: it is a highly basic, dicationic diamidine. At physiological and neutral pH levels, its protonated amidine groups act as powerful electrostatic anchors, binding aggressively to the negatively charged, unreacted silanol groups (Si-O⁻) present on standard borosilicate glass, as well as to oxidized sites on plastic surfaces. This non-specific binding (NSB) leads to catastrophic quantitative losses during sample preparation, storage, and auto-sampler queuing.

To achieve rigorous, reproducible LC-MS/MS quantification, two mechanistic interventions are required:

-

Chemical Modification: The use of acidic modifiers to neutralize active surface sites.

-

Isotopic Calibration: The integration of Pentamidine-d4 2HCl as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3]. Because Pentamidine-d4 shares the exact physicochemical properties of the analyte, it experiences identical NSB losses, extraction recoveries, and ionization suppression, thereby acting as a self-validating corrective mechanism.

Mechanistic Protocol: Preparation of Pentamidine-d4 2HCl Internal Standard

Note: Every step in this protocol is designed with specific causality to prevent electrostatic adsorption and ensure long-term stability.

Phase 1: Stock Solution Preparation (1.0 mg/mL)

Causality: Pentamidine isethionate and its hydrochloride salts are known to degrade or crystallize if stored improperly, and solutions stored in glass vials exhibit rapid concentration drops due to adsorption[4]. All primary handling must occur in low-bind polypropylene.

-

Equilibration: Allow the Pentamidine-d4 2HCl standard vial to equilibrate to room temperature in a desiccator to prevent condensation, which can alter the gravimetric accuracy of the highly hygroscopic salt.

-

Weighing: Accurately weigh 1.00 mg of Pentamidine-d4 2HCl and transfer it directly into a 2.0 mL low-bind polypropylene microcentrifuge tube. Do not use glass volumetric flasks.

-

Acidified Solubilization: Dissolve the powder in 1.00 mL of an acidified solvent mixture (50:50 Methanol:LC-MS Grade Water containing 0.1% Formic Acid).

-

Self-Validation Check: The addition of 0.1% formic acid forces the pH below the pKa of surface silanols, keeping them protonated (neutral) and preventing instantaneous adsorption of the dicationic IS to the pipette tips.

-

-

Homogenization: Vortex aggressively for 30 seconds, followed by 2 minutes of sonication.

-

Storage: Store the stock solution at -20°C. Freezing in plastic containers has been proven to maintain pentamidine stability for extended periods without binding losses[4].

Phase 2: Working Internal Standard (WIS) Preparation

-

Serial Dilution: Dilute the stock solution using Acetonitrile containing 0.1% Formic Acid to reach a final working concentration of 100 ng/mL.

-

System Suitability & NSB Verification: Before proceeding to matrix extraction, transfer 100 µL of the WIS into three distinct autosampler vials: (A) Standard Glass, (B) Silanized Glass, and (C) Polypropylene. Inject all three into the LC-MS/MS. A self-validating system will show the peak area of (A) dropping by >20% compared to (C). If (C) yields the highest and most stable signal, your NSB mitigation strategy is successful.

LC-MS/MS Bioanalytical Workflow Integration

Sample Extraction (Protein Precipitation)

Protein precipitation (PPT) is highly effective for extracting basic drugs from plasma when paired with the right crash solvent. The addition of formic acid disrupts drug-protein binding while maintaining the solubility of the dicationic diamidine[5].

-

Aliquot 50 µL of the biological matrix (e.g., plasma or tissue homogenate) into a 96-well polypropylene plate.

-

Spike the sample with 10 µL of the 100 ng/mL Pentamidine-d4 WIS. Vortex briefly to ensure the IS equilibrates with the endogenous matrix proteins.

-

Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to precipitate the proteins[5].

-

Vortex the plate aggressively for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C[2].

-

Transfer 100 µL of the clear supernatant to a clean polypropylene injection plate for LC-MS/MS analysis.

Fig 1: Self-validating LC-MS/MS workflow using Pentamidine-d4 to correct for matrix effects.

Chromatographic and Mass Spectrometric Conditions

Pentamidine exhibits severe peak tailing on standard reversed-phase columns due to secondary interactions with residual silanols on the stationary phase. Utilizing a highly end-capped column with an ionic-strength-modified mobile phase mitigates this issue[6].

-

Analytical Column: Phenyl-hexyl or highly end-capped C18 (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: LC-MS Water containing 0.1% Formic Acid and 2 mM Ammonium Formate[6].

-

Mobile Phase B: Acetonitrile containing 0.1% Formic Acid[6].

-

Elution Gradient: 5% B (0.0–1.0 min), ramp to 90% B (1.0–3.0 min), hold at 90% B (3.0–4.0 min), and re-equilibrate at 5% B[2].

Quantitative Data Summaries

Table 1: Representative Mass Spectrometry Parameters (Positive ESI) Note: Collision energies should be optimized based on the specific triple quadrupole instrument utilized.

| Analyte | Precursor Ion[M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Pentamidine | 341.2 | 120.1 | 50 | 25 |

| Pentamidine-d4 | 345.2 | 124.1 | 50 | 25 |

Table 2: Troubleshooting Non-Specific Binding (NSB) in Diamidine Bioanalysis

| Observation | Mechanistic Cause | Protocol Adjustment |

| Loss of IS signal over time in queue | Electrostatic adsorption to glass autosampler vials. | Switch immediately to polypropylene vials or highly silanized glass inserts. |

| Severe peak tailing / carryover | Secondary interactions with stationary phase silanols. | Ensure Mobile Phase A contains both 0.1% formic acid and 2 mM ammonium formate to mask active sites. |

| Low extraction recovery (<50%) | Analyte remains trapped in the precipitated protein pellet. | Increase formic acid concentration in the crash solvent to disrupt ionic drug-protein binding. |

References

1. BR112021012138A2 - PENTAMIDINE ANALOGS AND THEIR USES - Google Patents. 2.[1] Three optimized and validated (using accuracy profiles) LC methods for the determination of pentamidine and new analogs in rat plasma | Request PDF - ResearchGate. 3.[5] A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC. 4.[3] 上海熹垣生物优势供应Pentamidine-d4 2HCl (pentane-1,1,5,5-d4) CAS Number 1276197-32-0-企业动态 - 丁香通. 5. A new sensitive method for the simultaneous chromatographic separation and tandem mass spectrometry detection of anticoccidials - Semantic Scholar. 6.[4] Pentamidine Isethionate - ASHP Publications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BR112021012138A2 - PENTAMIDINE ANALOGS AND THEIR USES - Google Patents [patents.google.com]

- 3. biomart.cn [biomart.cn]

- 4. publications.ashp.org [publications.ashp.org]

- 5. A Simple and Rapid LC-MS/MS Method for the Determination of BMCL26 a Novel Anti-Parasitic Agent in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Optimized Protein Precipitation for the LC-MS/MS Quantification of Pentamidine in Serum Using Pentamidine-d4

Target Audience: Bioanalytical Researchers, Clinical Scientists, and Pharmacokinetic (PK) Drug Development Professionals.

Introduction & Analytical Challenges

Pentamidine is an aromatic diamidine utilized primarily as an antimicrobial and antiprotozoal agent for the treatment of Pneumocystis jirovecii pneumonia, leishmaniasis, and human African trypanosomiasis[1]. Because of its narrow therapeutic window and potential for severe nephrotoxicity, therapeutic drug monitoring (TDM) and rigorous pharmacokinetic profiling are essential.

From a bioanalytical perspective, extracting pentamidine from human serum is notoriously difficult. The molecule is highly basic (pKa ~11) and exhibits aggressive non-specific binding to both plasma proteins (such as albumin and

As a Senior Application Scientist, I have designed this protocol to demonstrate how a carefully optimized, high-throughput Protein Precipitation (PPT) method can achieve SPE-level recoveries. By utilizing Pentamidine-d4 dihydrochloride as a stable isotope-labeled internal standard (SIL-IS)[1], this self-validating workflow ensures absolute quantitative accuracy, correcting for matrix effects, extraction losses, and injection variability.

Scientific Rationale: The Causality Behind the Method

A robust bioanalytical assay is not a random sequence of steps; every reagent and action must serve a specific mechanistic purpose.

-

Why Acidified Acetonitrile? Standard PPT using neat acetonitrile (ACN) or methanol will crash serum proteins, but it will also trap the highly basic pentamidine within the protein pellet, resulting in abysmal recovery. By acidifying the precipitating solvent with 1% Formic Acid (FA)[3], we drop the pH of the sample well below the isoelectric point of the serum proteins. This protonates the acidic amino acid residues, actively disrupting the ionic bonds between the protein and the diamidine groups of pentamidine, forcing the analyte into the organic supernatant.

-

Why Low-Binding Plastics? Pentamidine's basicity causes it to adsorb to the silanol groups of glass and the active sites of standard polypropylene. Using maximum recovery/low-binding microcentrifuge tubes is a strict requirement to prevent analyte loss during the extraction phase.

-